2-(4-isopropylphenyl)-1H-benzimidazole
Description
Properties
Molecular Formula |
C16H16N2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-(4-propan-2-ylphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C16H16N2/c1-11(2)12-7-9-13(10-8-12)16-17-14-5-3-4-6-15(14)18-16/h3-11H,1-2H3,(H,17,18) |
InChI Key |
KZLWMCPIYIDTTK-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Benzimidazole Derivatives
Structural and Physicochemical Properties
Key structural variations among benzimidazole derivatives arise from substituents on the phenyl ring or benzimidazole core. Below is a comparative analysis:
*Melting point reported for morpholine-ethyl-substituted analog (2b) .
Key Observations:
- Electron-Donating vs. This impacts solubility and reactivity in further functionalization .
- Melting Points: Derivatives with polar substituents (e.g., hydroxy, dimethylamino) exhibit higher melting points due to hydrogen bonding or dipole interactions. The isopropyl analog’s melting point (258–260°C) is intermediate, reflecting balanced van der Waals interactions .
Spectroscopic Characterization
Preparation Methods
Reaction Mechanism and General Procedure
The synthesis of 2-(4-isopropylphenyl)-1H-benzimidazole traditionally involves the condensation of o-phenylenediamine with 4-isopropylbenzaldehyde under acidic conditions. This two-step process initiates with the formation of a Schiff base intermediate, followed by cyclization to yield the benzimidazole core.
Procedure :
- Schiff Base Formation : Equimolar quantities of o-phenylenediamine (1.08 g, 10 mmol) and 4-isopropylbenzaldehyde (1.48 g, 10 mmol) are refluxed in glacial acetic acid (20 mL) at 120°C for 6–8 hours.
- Cyclization : The reaction mixture is cooled, neutralized with aqueous sodium bicarbonate, and extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
- Purification : The crude product is recrystallized from ethanol to afford white crystalline this compound (Yield: 72–78%).
Optimization and Challenges
- Acid Selection : Glacial acetic acid is preferred due to its dual role as solvent and catalyst. Substitution with hydrochloric acid reduces yields (≤60%) due to side reactions.
- Temperature Control : Prolonged heating above 130°C promotes decomposition, while temperatures below 100°C result in incomplete cyclization.
Catalytic Methods Using Supported Gold Nanoparticles
Green Synthesis Approach
Recent advances leverage supported gold nanoparticles (AuNPs) to catalyze the oxidative cyclization of o-phenylenediamine and 4-isopropylbenzaldehyde, enhancing selectivity and reducing reaction times.
Procedure :
- Catalyst Preparation : AuNPs (1 wt%) are supported on CeO₂ via wet impregnation, followed by calcination at 400°C.
- Reaction : A mixture of o-phenylenediamine (10 mmol), 4-isopropylbenzaldehyde (10 mmol), and Au/CeO₂ (50 mg) in ethanol (15 mL) is stirred at 80°C under atmospheric oxygen for 3 hours.
- Workup : The catalyst is filtered, and the filtrate is concentrated. Recrystallization from methanol yields the product (Yield: 89–92%).
Advantages Over Classical Methods
- Selectivity : Au/CeO₂ suppresses N-alkylation side reactions, achieving >95% purity.
- Sustainability : Ethanol solvent and recyclable catalyst align with green chemistry principles.
One-Pot Synthesis Inspired by Industrial Protocols
Adaptation of Patent-Based Methodology
A one-pot method derived from sulfinyl-benzimidazole production (Patent US8962851B2) eliminates intermediate isolation, streamlining synthesis.
Procedure :
- Condensation : o-Phenylenediamine (10 mmol) and 4-isopropylbenzaldehyde (10 mmol) are stirred in methanol (20 mL) with sodium hydroxide (2 mmol) at 25°C for 2 hours.
- In-Situ Cyclization : The mixture is treated with aqueous hydrogen peroxide (30%, 5 mL) and stirred for an additional 4 hours.
- Isolation : The product precipitates upon cooling, is filtered, and washed with cold methanol (Yield: 80–85%).
Scalability and Industrial Relevance
- Reduced Steps : Combines Schiff base formation and cyclization in a single vessel, minimizing handling.
- Cost Efficiency : Methanol solvent and aqueous workup lower production costs.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Catalyst/Solvent | Yield | Purity |
|---|---|---|---|---|
| Classical Acid-Catalyzed | 120°C, 8 h | Glacial acetic acid | 72–78% | 90–92% |
| Au/CeO₂-Catalyzed | 80°C, 3 h, O₂ atmosphere | Au/CeO₂, ethanol | 89–92% | >95% |
| One-Pot | 25°C, 6 h | NaOH, methanol | 80–85% | 88–90% |
Key Observations :
Q & A
Q. What methodologies optimize benzimidazole formulations for topical delivery?
- Methodological Answer : Incorporate derivatives into cubosomal nanoparticles (e.g., using glyceryl monooleate) to enhance skin penetration. Characterize cubogels via dynamic light scattering (DLS) for particle size and Franz diffusion cells for release kinetics . Stability studies under varying pH and temperature ensure formulation robustness .
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